1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains a piperazine ring, a pyridine ring, and a boronic ester group . Piperazine is a cyclic amine that is used in a variety of chemical reactions. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a degree of flexibility to the molecule, while the pyridine ring could participate in pi stacking interactions .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The piperazine ring could act as a bidentate ligand, binding to metal ions. The pyridine ring could undergo electrophilic substitution reactions . The boronic ester group could be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .Scientific Research Applications
Antagonist Activity in Medicinal Chemistry
1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine derivatives have shown potential in medicinal chemistry, particularly in the synthesis of compounds with 5-HT2 antagonist activity. These compounds have been studied for their effects on central 5-HT2 receptors, indicating their relevance in neurotransmitter-related research (Watanabe et al., 1992).
Insecticide Design
The chemical structure of this compound has also been explored in the design and synthesis of novel insecticides. Studies have shown that derivatives based on this compound have significant biological activities against certain pests, providing a foundation for developing new insecticides with unique modes of action (Cai et al., 2010).
Docking Studies in Drug Development
Docking studies of derivatives, including those with a piperazine-1-yl-1H-indazole structure, are crucial in drug development. These studies help in understanding the interaction of these compounds with biological targets, thereby aiding in the design of drugs with specific actions (Balaraju et al., 2019).
Role in Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role in facilitating the production of these compounds highlights its significance in pharmaceutical research (Kong et al., 2016).
Exploration in Antituberculosis Activity
Its derivatives have been explored for their potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This application underscores its potential use in developing new treatments for infectious diseases (Shindikar & Viswanathan, 2005).
Learning and Memory Facilitation
Compounds derived from this chemical have been studied for their effects on learning and memory facilitation in animal models. This research contributes to the understanding of neurological processes and the development of cognitive enhancers (Li Ming-zhu, 2012).
Mechanism of Action
The compound “1-Ethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” contains a piperazine moiety and a boronic ester moiety .
Piperazine
is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including acting as antagonists for the serotonin receptor (5-HT2A) and the dopamine receptor (D2), among others .
Boronic esters
, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound, are commonly used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Future Directions
properties
IUPAC Name |
1-ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O2/c1-6-20-9-11-21(12-10-20)15-8-7-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h7-8,13H,6,9-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHOOXGDGVOLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694405 | |
Record name | 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
940285-00-7 | |
Record name | 1-Ethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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